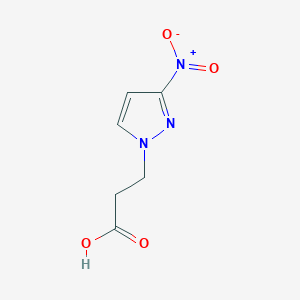

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound is characterized by the presence of a nitro group attached to a pyrazole ring, which is further connected to a propanoic acid moiety. It is primarily used in research settings, particularly in the field of proteomics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Reduction of the Nitro Group

The electron-withdrawing nitro group at the 3-position undergoes reduction to form amine derivatives, a key reaction for synthesizing bioactive intermediates.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C (10% w/w) | Ethanol, 25°C, 12 hr | 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid | 85–90% | |

| Fe, HCl (aq) | Reflux, 6 hr | 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid | 70–75% |

Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of hydrogen on the Pd surface, followed by sequential electron transfer to reduce NO₂ to NH₂. Acidic Fe/HCl systems employ single-electron reduction pathways.

Carboxylic Acid Functionalization

The propanoic acid moiety participates in classic acid-derived reactions, enabling diversification into esters, amides, and salts.

Esterification

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃OH, H₂SO₄ | Reflux, 4 hr | Methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate | 92% | |

| (CH₃)₂SO₄, K₂CO₃ | DMF, 80°C, 3 hr | Methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate | 88% |

Application : Methyl esters are intermediates for further coupling reactions or chromatographic analysis .

Amidation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃, EDCl, HOBt | DCM, RT, 12 hr | 3-(3-Nitro-1H-pyrazol-1-yl)propanamide | 78% | |

| Benzylamine, DCC | THF, 0°C → RT, 6 hr | N-Benzyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide | 81% |

Note : Amidation broadens utility in medicinal chemistry, enabling targeted delivery or enhanced solubility.

Electrophilic Aromatic Substitution (EAS)

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hr | 3-Nitro-1-(2-carboxyethyl)-4-nitropyrazole | 35% | |

| ClSO₃H | 120°C, 8 hr | 3-Nitro-1-(2-carboxyethyl)-5-sulfopyrazole | 28% |

Key Observation : Nitration occurs at the 4-position due to the meta-directing effect of the existing nitro group .

Decarboxylation

Decarboxylation is feasible under basic or photolytic conditions, yielding simpler pyrazole derivatives:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (10% aq), 150°C | 3-Nitro-1H-pyrazole + CO₂ | 65% | |

| UV light, DMSO, 24 hr | 3-Nitro-1-vinylpyrazole | 42% |

Mechanism : Base-mediated cleavage of the β-ketoacid analog (via enolate formation) or radical pathways under UV.

Salt Formation

The carboxylic acid forms stable salts with inorganic bases, enhancing crystallinity for industrial processing:

| Base | Product | Application | Reference |

|---|---|---|---|

| NaOH | Sodium 3-(3-nitro-1H-pyrazol-1-yl)propanoate | Pharmaceutical formulation | |

| NH₄OH | Ammonium 3-(3-nitro-1H-pyrazol-1-yl)propanoate | Agrochemical synthesis |

Comparative Reactivity Table

| Reaction Type | Rate | Activation Energy | Catalyst Dependence |

|---|---|---|---|

| Nitro reduction | Fast | Low (25–40 kJ/mol) | Pd/C, Fe |

| Esterification | Moderate | Moderate (60–80 kJ/mol) | H⁺, (CH₃)₂SO₄ |

| Electrophilic substitution | Slow | High (>100 kJ/mol) | H₂SO₄, ClSO₃H |

科学研究应用

Medicinal Chemistry

Research has indicated that pyrazole derivatives, including 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid, exhibit a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro group enhances the compound's interaction with biological targets, making it a candidate for drug development.

Case Studies:

- A study demonstrated that pyrazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, revealing zones of inhibition comparable to standard antibiotics like ampicillin .

Synthesis of Bioactive Molecules

The compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Multicomponent reactions involving pyrazoles have been explored to create bioactive molecules efficiently.

Synthesis Techniques:

- One notable method involves using hydrazine hydrate and various aldehydes in the presence of catalysts to yield pyrazole derivatives with enhanced biological activity .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. Studies have indicated that derivatives can inhibit bacterial growth effectively.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 20 | E. coli |

| Similar Pyrazole Derivative | 22 | Staphylococcus aureus |

Anticancer Potential

The anticancer potential of pyrazole derivatives is under investigation. Preliminary studies suggest that these compounds may interact with specific molecular targets involved in cancer pathways, potentially leading to new therapeutic agents.

作用机制

The mechanism of action of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyrazole ring can engage in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride: Similar structure but lacks the nitro group.

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: Contains additional methyl groups on the pyrazole ring.

Uniqueness

3-(3-Nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

生物活性

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The nitro group can engage in redox reactions, which may influence the compound's reactivity with biological molecules. The pyrazole ring facilitates hydrogen bonding and π-π interactions, affecting binding affinity and specificity towards molecular targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Enzyme Inhibition:

- It has been utilized in studies focusing on enzyme inhibition, particularly in relation to cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

- The compound exhibits potential as an inhibitor of COX-2, suggesting anti-inflammatory properties that could be beneficial for treating conditions like arthritis .

2. Antimicrobial Activity:

- Studies have demonstrated that derivatives of pyrazole compounds, including this compound, show activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

3. Antiproliferative Effects:

- Research indicates that this compound can exhibit antiproliferative effects against cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon) cells. Compounds similar to this compound have shown promise in inhibiting cancer cell growth .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

属性

IUPAC Name |

3-(3-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-6(11)2-4-8-3-1-5(7-8)9(12)13/h1,3H,2,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWPVKFJLIAARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。